![molecular formula C9H13N3O B2890433 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one CAS No. 2309521-92-2](/img/structure/B2890433.png)
6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea . Another method involves the reaction of β-amino acids with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a cyclopropylmethyl group and an amino group at the 6th position and a methyl group at the 3rd position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrimidine ring in this compound would likely make it aromatic and relatively stable .Scientific Research Applications
Antiviral Activity
One significant area of application is the development of antiviral agents. A study by Holý et al. (2002) outlines the synthesis of 6-hydroxypyrimidines substituted with various groups, including cyclopropylamino, which were then converted into phosphonic acids. These compounds, particularly those derived from 2,4-diamino-6-hydroxypyrimidine, showed inhibitory activity against herpes viruses and retroviruses, highlighting their potential as antiviral agents (Holý et al., 2002).
Antimicrobial Activity
Another application is in the synthesis of compounds with antimicrobial properties. Donkor et al. (1995) synthesized new 6H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidines, exhibiting moderate antimicrobial activity against Staphylococcus aureus, suggesting their utility in developing new antimicrobial drugs (Donkor et al., 1995).
Synthetic Methodologies for Heterocyclic Compounds
Research into synthetic methodologies for creating heterocyclic compounds is also a key application. For instance, Elboray et al. (2011) described atom economic cascade syntheses of highly functionalized pyrimidinylpyrrolidines, showcasing innovative approaches to synthesizing complex heterocycles, which are foundational structures in many pharmaceuticals (Elboray et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of compounds related to "6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one" provides insights into their chemical behavior and potential interactions with biological targets. Jeon et al. (2015) examined the crystal structure of cyprodinil, an anilinopyrimidine fungicide, offering valuable information for designing more effective fungicides with specific molecular interactions (Jeon et al., 2015).
Mechanism of Action
Target of Action
The compound, 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one, is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 . SHP2 plays a crucial role in cellular signal transduction pathways, including the RAS/ERK pathway, which is involved in cell growth and differentiation .
Mode of Action
The compound interacts with SHP2, inhibiting its phosphatase activity . This inhibition disrupts the downstream signaling of the RAS/ERK pathway, leading to changes in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/ERK pathway . By inhibiting SHP2, the compound disrupts the normal signaling of this pathway, which can lead to changes in cellular processes such as cell growth and differentiation .
Result of Action
The inhibition of SHP2 by this compound can lead to changes in cell growth and differentiation . This could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where SHP2 is overactive or mutated .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, such as by competing for binding sites on SHP2 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(cyclopropylmethylamino)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-11-8(4-9(12)13)10-5-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZUVZVBLETRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.